molecular formula C8H11NOS B13173469 1-Amino-1-(thiophen-2-YL)butan-2-one

1-Amino-1-(thiophen-2-YL)butan-2-one

Cat. No.: B13173469
M. Wt: 169.25 g/mol
InChI Key: GFBLRGHTFMUVRP-UHFFFAOYSA-N
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Description

1-Amino-1-(thiophen-2-yl)butan-2-one is a compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-(thiophen-2-yl)butan-2-one can be achieved through several methods. One common approach involves the reaction of thiophene-2-carboxaldehyde with an appropriate amine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(thiophen-2-yl)butan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Amino-1-(thiophen-2-yl)butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Amino-1-(thiophen-2-yl)butan-2-one exerts its effects involves interactions with various molecular targets. The thiophene ring can participate in π-π stacking interactions, while the amino group can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a thiophene ring allows for a wide range of chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

1-amino-1-thiophen-2-ylbutan-2-one

InChI

InChI=1S/C8H11NOS/c1-2-6(10)8(9)7-4-3-5-11-7/h3-5,8H,2,9H2,1H3

InChI Key

GFBLRGHTFMUVRP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C1=CC=CS1)N

Origin of Product

United States

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